molecular formula C23H25N3O4S2 B2762460 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 922853-55-2

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2762460
CAS RN: 922853-55-2
M. Wt: 471.59
InChI Key: GIDFSCPPQRKYPZ-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide, also known as CPI-1189, is a novel drug compound that has been developed for potential therapeutic use in various diseases. CPI-1189 has shown promising results in preclinical studies and is currently being evaluated for its safety and efficacy in clinical trials.

Scientific Research Applications

Synthesis and Characterization

Research into thiazole derivatives, including those with sulfonamide groups, often focuses on their synthesis and structural characterization. For instance, studies on the synthesis of novel cyclic dipeptidyl ureas and acridine-acetazolamide conjugates have demonstrated methodologies for creating complex molecules that incorporate thiazole and sulfonamide functionalities (Sañudo et al., 2006); (Ulus et al., 2016). These studies highlight the chemical versatility of thiazoles and sulfonamides in synthesizing compounds with potential biological activities.

Biological Activities and Applications

Compounds featuring thiazole and sulfonamide groups have been extensively investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For example, acridine-acetazolamide conjugates have been examined for their inhibition effects on human carbonic anhydrase isoforms, demonstrating significant inhibitory activities that suggest potential therapeutic applications (Ulus et al., 2016). Similarly, benzodifuranyl derivatives derived from visnaginone and khellinone were studied for their anti-inflammatory and analgesic agents, showing promising COX-2 selectivity and analgesic activity (Abu‐Hashem et al., 2020).

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-26(18-5-3-4-6-18)32(28,29)20-13-9-17(10-14-20)22(27)25-23-24-21(15-31-23)16-7-11-19(30-2)12-8-16/h7-15,18H,3-6H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDFSCPPQRKYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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